![molecular formula C24H24N2O6S2 B2911021 Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate CAS No. 1046864-83-8](/img/structure/B2911021.png)
Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate
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Overview
Description
Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate (TDPPA) is a molecule that has been synthesized and used in the development of high-performance anode materials for lithium-ion batteries . It is loaded into graphene aerogels to form a composite that consists of DPPs nanorods on a graphene network .
Synthesis Analysis
The synthesis of TDPPA involves loading it into graphene aerogels . The resulting composite consists of DPPs nanorods on a graphene network .
Molecular Structure Analysis
The molecular structure of TDPPA is complex, with the molecule containing multiple functional groups. These include two thiophen-2-yl groups, a pyrrolo[3,4-c]pyrrole group, and two carboxylate groups .
Chemical Reactions Analysis
In the context of its use in lithium-ion batteries, TDPPA undergoes chemical reactions during the charge and discharge cycles of the battery . The exact nature of these reactions is not specified in the available sources.
Physical And Chemical Properties Analysis
TDPPA, when used in lithium-ion batteries, exhibits a high reversible capacity and excellent performance . It shows an initial discharge capacity of 835 mA h g −1 at a current density of 100 mA g −1 . Even at a current density of 1000 mA g −1, after 500 cycles, it still demonstrates a discharge capacity of 303 mA h g −1 with a capacity retention of 80.7% .
Scientific Research Applications
- The compound’s unique structure makes it a promising candidate for organic electronics and optoelectronic devices. Its conjugated system allows for efficient charge transport, making it suitable for organic field-effect transistors (OFETs), organic solar cells, and light-emitting diodes (OLEDs) .
- Researchers have explored using this compound in LIBs. Specifically, it has been incorporated into graphene aerogels as an anode material. The resulting composite exhibits high reversible capacity, excellent cycling stability, and performance due to the three-dimensional conductive network formed by graphene nanosheets .
- Although not extensively studied, the compound’s unique structure could inspire drug design. Its potential bioactivities and interactions with biological systems warrant further investigation. Researchers may explore its effects on neurodegenerative diseases (such as Alzheimer’s and Parkinson’s) or its antibacterial and antifungal properties .
Organic Electronics and Optoelectronics
Lithium-Ion Batteries (LIBs)
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
The primary target of this compound is the anode material in lithium-ion batteries . It interacts with the anode material to enhance the performance of the battery.
Mode of Action
The compound, also known as di-tert-butyl 3,6-dioxo-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-2,5-dicarboxylate, is synthesized and then loaded into graphene aerogels . The compound forms nanorods on a graphene network, which can effectively reduce the dissolution of the compound in the electrolyte . This serves to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate .
Biochemical Pathways
The compound affects the electron transport and lithium-ion diffusion rate in the anode material of lithium-ion batteries . By partially connecting the compound’s nanorods through graphene, it can improve these pathways and enhance the performance of the battery .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its distribution and retention in the anode material. The compound exhibits high reversible capacity and excellent performance, showing an initial discharge capacity of 835 mA h g -1 at a current density of 100 mA g -1 . Even at a current density of 1000 mA g -1, after 500 cycles, it still demonstrates a discharge capacity of 303 mA h g -1 with a capacity retention of 80.7% .
Result of Action
The result of the compound’s action is a high-performance anode material for lithium-ion batteries .
Action Environment
The action of the compound is influenced by the environment within the lithium-ion battery . The densely distributed graphene nanosheets form a three-dimensional conductive network, which enhances the compound’s action, efficacy, and stability .
properties
IUPAC Name |
ditert-butyl 3,6-dioxo-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S2/c1-23(2,3)31-21(29)25-17(13-9-7-11-33-13)15-16(19(25)27)18(14-10-8-12-34-14)26(20(15)28)22(30)32-24(4,5)6/h7-12H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVNTGQABFZACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=C2C(=C(N(C2=O)C(=O)OC(C)(C)C)C3=CC=CS3)C1=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate |
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